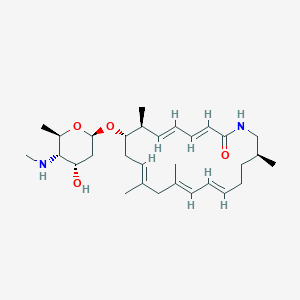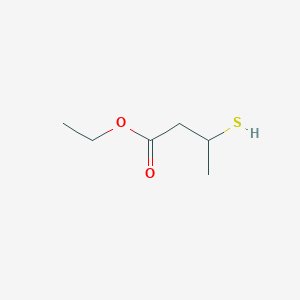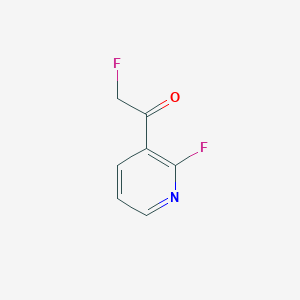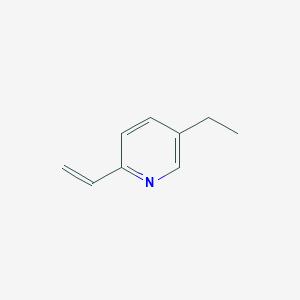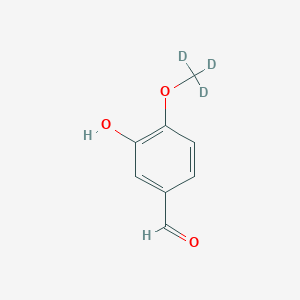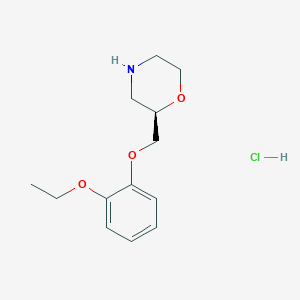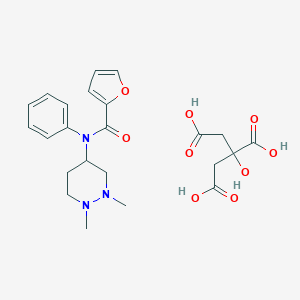
2-Furancarboxamide, N-(hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenyl-, 2-hydroxy-1,2,3-propanetricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furancarboxamide, N-(hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenyl-, 2-hydroxy-1,2,3-propanetricarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. This compound is commonly referred to as HDPF, and its molecular formula is C21H25N3O7.
Wirkmechanismus
The mechanism of action of HDPF is not fully understood; however, it is believed to act through the inhibition of various enzymes, including cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. HDPF has also been shown to scavenge free radicals and inhibit lipid peroxidation, which contributes to its antioxidant properties.
Biochemische Und Physiologische Effekte
HDPF has been shown to have several biochemical and physiological effects, including the inhibition of inflammatory mediators, such as prostaglandins and leukotrienes. HDPF has also been shown to inhibit the production of reactive oxygen species, which contributes to its antioxidant properties. In addition, HDPF has been shown to have antifungal and insecticidal properties, making it a potential candidate for the development of new pesticides.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using HDPF in lab experiments is its availability and low cost. HDPF is also relatively stable and has a long shelf life, making it a convenient compound for use in experiments. However, one of the limitations of using HDPF is its low solubility in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of HDPF, including further investigation of its mechanism of action and potential applications in medicine, agriculture, and industry. In medicine, HDPF could be further studied for its potential use in the treatment of various inflammatory diseases, such as arthritis and asthma. In agriculture, HDPF could be further studied for its potential use as a pesticide for the control of fungal and insect pests. In industry, HDPF could be further studied for its potential use as a chelating agent for the removal of heavy metals from wastewater.
Synthesemethoden
There are several methods for synthesizing HDPF, including the reaction of 2-furoic acid with N-phenylhexahydro-1,2-dimethyl-4-pyridazinone, followed by the addition of 2-hydroxy-1,2,3-propanetricarboxylic acid. Another method involves the reaction of 2-furoic acid with N-phenylhexahydro-1,2-dimethyl-4-pyridazinone, followed by the addition of citric acid.
Wissenschaftliche Forschungsanwendungen
HDPF has been extensively studied for its potential applications in various scientific fields. In medicine, HDPF has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. In agriculture, HDPF has been shown to have antifungal and insecticidal properties, making it a potential candidate for the development of new pesticides. In industry, HDPF has been used as a chelating agent for the removal of heavy metals from wastewater.
Eigenschaften
CAS-Nummer |
149997-06-8 |
|---|---|
Produktname |
2-Furancarboxamide, N-(hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenyl-, 2-hydroxy-1,2,3-propanetricarboxylate |
Molekularformel |
C23H29N3O9 |
Molekulargewicht |
491.5 g/mol |
IUPAC-Name |
N-(1,2-dimethyldiazinan-4-yl)-N-phenylfuran-2-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C17H21N3O2.C6H8O7/c1-18-11-10-15(13-19(18)2)20(14-7-4-3-5-8-14)17(21)16-9-6-12-22-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-9,12,15H,10-11,13H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI-Schlüssel |
IGIXBIAKUXWXLX-UHFFFAOYSA-N |
SMILES |
CN1CCC(CN1C)N(C2=CC=CC=C2)C(=O)C3=CC=CO3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Kanonische SMILES |
CN1CCC(CN1C)N(C2=CC=CC=C2)C(=O)C3=CC=CO3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Synonyme |
N-(1,2-dimethyldiazinan-4-yl)-N-phenyl-furan-2-carboxamide, 2-hydroxyp ropane-1,2,3-tricarboxylic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




